molecular formula C9H13N3O B3093701 (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol CAS No. 1247361-25-6

(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol

Cat. No.: B3093701
CAS No.: 1247361-25-6
M. Wt: 179.22 g/mol
InChI Key: ZPQLRIBSXORPSO-UHFFFAOYSA-N
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Description

(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol is a chemical compound that features a pyrimidine ring attached to a pyrrolidine ring, with a hydroxymethyl group at the second position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Attachment of Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group is added through hydroxymethylation reactions, often using formaldehyde or other carbonyl compounds under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and catalytic processes are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)carboxylic acid.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products:

    Oxidation: (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)carboxylic acid.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides steric and electronic effects that influence binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

    (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)carboxylic acid: Oxidized form of the compound.

Uniqueness: (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol is unique due to the combination of its pyrimidine and pyrrolidine rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

(1-pyrimidin-2-ylpyrrolidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-7-8-3-1-6-12(8)9-10-4-2-5-11-9/h2,4-5,8,13H,1,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQLRIBSXORPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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